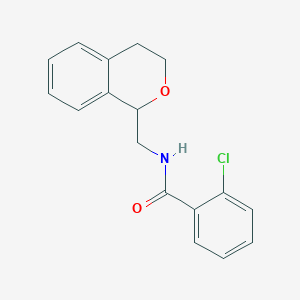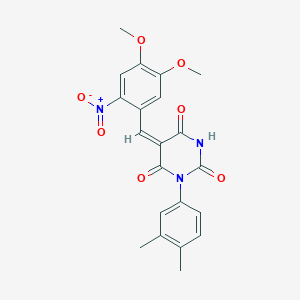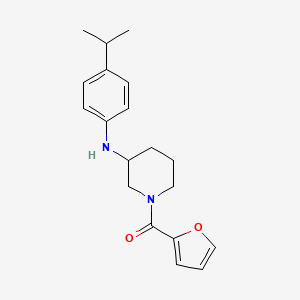![molecular formula C10H19N3O4S B4966812 4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine”, piperazine derivatives, which this compound is a part of, can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine” are not well-documented. The compound is known to be a solid .Scientific Research Applications
Drug Design and Development
Piperazine derivatives are integral in the pharmaceutical industry, forming the backbone of various classes of drugs. The presence of the piperazine moiety in a compound like 4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine can influence its pharmacokinetic and pharmacodynamic properties. This compound could be investigated for its potential as a building block in the synthesis of new medicinal agents, particularly for its ability to interact with biological targets due to its structural flexibility and nitrogen-containing ring .
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a core area of organic chemistry, and piperazine derivatives play a crucial role in the synthesis of complex heterocyclic structures. The sulfonyl and acetyl groups in 4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine can undergo various chemical reactions, making it a versatile intermediate for constructing more complex molecules, including spiropiperidines, condensed piperidines, and piperidinones .
Biological Activity Studies
Compounds containing the piperazine ring are known for their biological activities. Researchers can explore the biological effects of 4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine, such as its potential antibacterial, antifungal, or anticancer activities. These studies can lead to the discovery of new therapeutic agents .
Material Science Applications
In material science, piperazine derivatives can be used to modify the properties of polymers and resins. The functional groups in 4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine may allow it to act as a crosslinking agent, enhancing the thermal stability and mechanical strength of materials .
Catalyst Design
The sulfonyl group in the compound can serve as a potential site for catalytic activity. It could be utilized in the design of new catalysts for organic synthesis reactions, such as hydrogenation, cyclization, and cycloaddition processes .
Analytical Chemistry
In analytical chemistry, derivatives of piperazine are often used as reagents or standards. 4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine could be employed in the development of new analytical methods for the detection and quantification of various substances, owing to its unique chemical structure .
properties
IUPAC Name |
1-(4-morpholin-4-ylsulfonylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4S/c1-10(14)11-2-4-12(5-3-11)18(15,16)13-6-8-17-9-7-13/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAPTNICCBWRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-(morpholin-4-ylsulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[2-(2-allylphenoxy)ethoxy]-3-bromo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966736.png)

![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)

![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)

![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)